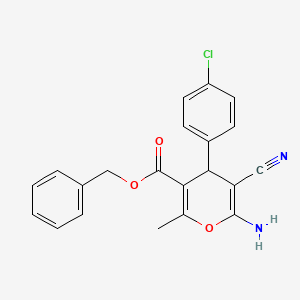

6-Amino-4-(4-chlorophényl)-5-cyano-2-méthyl-4H-pyran-3-carboxylate de benzyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a synthetic organic compound belonging to the pyran family Pyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom

Applications De Recherche Scientifique

Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-cyanocinnamonitrile with benzyl methyl ketone in the presence of ammonium acetate and acetic acid under reflux conditions can yield the desired pyran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Halogenated or nitrated derivatives.

Mécanisme D'action

The mechanism of action of Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines . The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Quinoline Derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Pyrimidine Derivatives: Known for their anti-inflammatory and antimicrobial activities.

Uniqueness: Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its specific structural features, such as the presence of a cyano group and a benzyl ester moiety. These features contribute to its distinct chemical reactivity and biological activity profile.

Activité Biologique

Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate belongs to the pyran family of compounds. The synthesis typically involves multi-step organic reactions, including cyclization under controlled conditions. A common method includes the reaction of α-cyanocinnamonitrile with benzyl methyl ketone in the presence of ammonium acetate and acetic acid under reflux conditions, yielding the desired pyran derivative.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds within the pyran family exhibit antimicrobial properties. Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been investigated for its efficacy against various bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent .

2. Anti-inflammatory Properties

The anti-inflammatory activity of this compound is attributed to its ability to inhibit key inflammatory mediators such as prostaglandins and cytokines. This mechanism is crucial in conditions characterized by chronic inflammation, indicating its potential therapeutic applications in inflammatory diseases.

3. Antiparasitic Activity

The compound has also shown promise in antiparasitic activity, particularly against malaria parasites. Initial findings suggest that modifications to the chemical structure can enhance its efficacy against Plasmodium falciparum, the causative agent of malaria, by improving solubility and metabolic stability .

The biological activity of Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is linked to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Disruption of Parasite Metabolism : In antiparasitic applications, it likely interferes with metabolic processes essential for parasite survival.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate reported a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives, showcasing their potential as new antimicrobial agents .

Case Study: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Propriétés

IUPAC Name |

benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3/c1-13-18(21(25)26-12-14-5-3-2-4-6-14)19(17(11-23)20(24)27-13)15-7-9-16(22)10-8-15/h2-10,19H,12,24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJZCMUIDDOXPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.